molecular formula C20H24N2O6S B3516452 3,4-dimethoxy-N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide

3,4-dimethoxy-N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide

Cat. No.: B3516452
M. Wt: 420.5 g/mol
InChI Key: NFTSKVSHKXMMEI-UHFFFAOYSA-N
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Description

The compound “3,4-dimethoxy-N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide” is a complex organic molecule that contains several functional groups, including a sulfonamide group, a morpholinylcarbonyl group, and methoxy groups .


Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar benzenesulfonamide derivatives typically involves reactions of benzenesulfonyl chloride with different amines in the presence of suitable catalysts and conditions.


Molecular Structure Analysis

The molecular structure of this compound can be predicted based on its functional groups. It likely has a complex three-dimensional structure due to the presence of the morpholinyl ring and the benzenesulfonamide group .


Chemical Reactions Analysis

Benzenesulfonamides, including this compound, can undergo various chemical reactions, such as condensation to form Schiff bases, and can participate in photophysical and photochemical processes.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, similar compounds have a molecular weight around 195.2151 .

Properties

IUPAC Name

3,4-dimethoxy-N-methyl-N-[4-(morpholine-4-carbonyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6S/c1-21(29(24,25)17-8-9-18(26-2)19(14-17)27-3)16-6-4-15(5-7-16)20(23)22-10-12-28-13-11-22/h4-9,14H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTSKVSHKXMMEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)N2CCOCC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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